1,1-Dimethylpropylmagnesium bromide
Description
Overview of Organometallic Chemistry in Modern Organic Synthesis
Organometallic chemistry, a field that bridges organic and inorganic chemistry, plays a central role in modern organic synthesis. royalsocietypublishing.org At its core, this discipline studies compounds containing metal-carbon bonds and their reactions. mt.com These organometallic reagents are instrumental in forming new carbon-carbon bonds, a fundamental process for constructing the complex carbon skeletons of organic molecules. solubilityofthings.com
Among the vast array of organometallic compounds, organomagnesium halides, commonly known as Grignard reagents, are some of the most frequently utilized. sigmaaldrich.com The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic centers, such as the carbon atom in a carbonyl group. thermofisher.com This reactivity allows chemists to build more complex molecules from simpler starting materials. solubilityofthings.com The versatility of organometallic compounds extends beyond carbon-carbon bond formation to include a wide range of transformations, making them indispensable tools in the synthesis of pharmaceuticals, polymers, and other fine chemicals. royalsocietypublishing.orgmt.com
Historical Context and Evolution of Grignard Reagent Chemistry
The discovery of Grignard reagents dates back to 1900 by the French chemist Victor Grignard. thermofisher.comuio.no While working under his professor, Philippe Barbier, Grignard developed a method to prepare organomagnesium halides by reacting an organic halide with magnesium metal in an ether solvent. ias.ac.inbritannica.com This breakthrough was a significant improvement over the existing methods using zinc and was immediately recognized for its broad applicability in organic synthesis. ias.ac.in For this discovery, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912. uio.nobritannica.com
Initially, the reaction was performed as a one-pot synthesis, where the magnesium was in the presence of the carbonyl compound. ias.ac.in However, Grignard's crucial contribution was the two-step process, where the organomagnesium halide is prepared separately and then reacted with the substrate. ias.ac.in This two-step procedure, now known as the Grignard reaction, provided more reliable and satisfactory results. ias.ac.in Over the last century, Grignard reagents have become one of the most widely used classes of reagents in organic chemistry, with continuous research expanding their applications and providing deeper mechanistic insights. ias.ac.inacs.org
Classification and Significance of Sterically Hindered Grignard Reagents
Grignard reagents are generally classified based on the organic group attached to the magnesium atom, which can be alkyl, vinyl, or aryl. thermofisher.com The nature of this organic group, along with the halogen and the solvent, influences the reagent's reactivity and constitution in solution. acs.org
A particularly important subclass of Grignard reagents is the sterically hindered variants. In these reagents, the carbon atom bonded to magnesium is surrounded by bulky groups. This steric bulk can significantly influence the reagent's reactivity and the stereochemical outcome of its reactions. For instance, when reacting with a sterically hindered ketone, a Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate, or it can act as a reducing agent. organic-chemistry.org
1,1-Dimethylpropylmagnesium bromide, also known as tert-amylmagnesium bromide, is a prime example of a sterically hindered Grignard reagent. far-chemical.com The tertiary carbon atom directly attached to the magnesium bromide imparts significant steric hindrance. This characteristic can be exploited in organic synthesis to achieve specific chemical transformations that might be difficult with less hindered Grignard reagents. For example, sterically hindered Grignard reagents can exhibit unique selectivity in their additions to carbonyl compounds and other electrophiles. masterorganicchemistry.com
Research Landscape and Challenges in this compound Chemistry
The chemistry of this compound is part of the broader and continuously evolving field of Grignard reagent research. While Grignard reagents have been in use for over a century, there are still aspects of their reactivity and mechanism that are not fully understood. uio.no
A significant challenge in working with Grignard reagents, including this compound, is their high reactivity towards protic solvents, such as water, which necessitates anhydrous reaction conditions. sigmaaldrich.com Furthermore, the exact structure of Grignard reagents in solution, often represented by the Schlenk equilibrium, can be complex and influenced by various factors, making detailed mechanistic studies challenging. acs.org
For sterically hindered Grignard reagents like this compound, a key research area is understanding how steric bulk dictates reaction pathways. In some cases, the reaction may proceed through a single-electron transfer (SET) mechanism rather than the more common nucleophilic addition pathway, especially with sterically crowded substrates. organic-chemistry.org The interplay between the steric properties of the Grignard reagent and the substrate can lead to unexpected reaction outcomes, presenting both a challenge and an opportunity for synthetic chemists. masterorganicchemistry.com
Recent research in the broader field of Grignard chemistry includes the development of more efficient and environmentally friendly methods for their synthesis and use, such as mechanochemical synthesis. organic-chemistry.org While specific research on this compound may not be as extensive as for simpler Grignard reagents, the fundamental principles and ongoing advancements in organomagnesium chemistry continue to inform its application and potential for new synthetic methodologies.
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Synonyms | tert-Amylmagnesium bromide, Bromo(1,1-dimethylpropyl)magnesium |
| CAS Number | 65673-06-05 |
| Molecular Weight | 175.35 g/mol |
| Chemical Formula | C₅H₁₁BrMg |
Source: FAR Chemical far-chemical.com
Table 2: Related Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| 1,1-Dimethylpropylmagnesium chloride | C₂H₅C(CH₃)₂MgCl |
| 2,2-Dimethylpropylmagnesium chloride | (CH₃)₃CCH₂MgCl |
| 3,3-Dimethoxypropylmagnesium bromide | C₅H₁₁BrMgO₂ |
| Methylmagnesium bromide | CH₃MgBr |
| Phenylmagnesium bromide | C₆H₅MgBr |
| Magnesium | Mg |
| Bromine | Br₂ |
| Diethyl ether | (C₂H₅)₂O |
| Tetrahydrofuran (B95107) | C₄H₈O |
| Methyl iodide | CH₃I |
| Methylheptenone | C₈H₁₄O |
| Bromobenzene | C₆H₅Br |
| Diphenylmagnesium | (C₆H₅)₂Mg |
| Carbon dioxide | CO₂ |
| Formaldehyde | CH₂O |
| Aldehyde | RCHO |
| Ketone | RCOR' |
| Ester | RCOOR' |
| Carboxylic acid | RCOOH |
| Alcohol | ROH |
Sources: Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com, Benchchem
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;2-methylbutane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDCVFPKILVXPE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C-](C)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 1,1 Dimethylpropylmagnesium Bromide
Direct Halide-Magnesium Exchange for Alkylmagnesium Bromides
The direct reaction between an alkyl halide and magnesium metal is the cornerstone of Grignard reagent synthesis. numberanalytics.com This process involves the insertion of magnesium into the carbon-halogen bond, a reaction that is highly dependent on several factors. numberanalytics.com
The purity of the precursor alkyl halide, 2-bromo-2-methylbutane (B1582447), is paramount for a successful Grignard reaction. Impurities, particularly water and alcohols, will quench the highly basic Grignard reagent as it forms. The structure of the alkyl halide significantly influences its reactivity. Tertiary alkyl halides, like 2-bromo-2-methylbutane, are more prone to elimination side reactions compared to their primary and secondary counterparts, especially at elevated temperatures. alfa-chemistry.com This can lead to the formation of 2-methyl-2-butene (B146552) and magnesium bromide, reducing the yield of the desired Grignard reagent.
The choice of solvent is critical in the formation and stability of Grignard reagents. numberanalytics.com Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed because they solvate and stabilize the organomagnesium species through coordination with the magnesium atom. numberanalytics.comrsc.org This solvation is crucial for preventing the aggregation of the Grignard reagent and maintaining its reactivity in solution. rsc.org
The solvent can also influence the rate of reaction and the equilibrium between the monomeric and dimeric forms of the Grignard reagent, known as the Schlenk equilibrium. rsc.org THF, being a more polar and higher boiling solvent than diethyl ether, can sometimes offer advantages in terms of reaction rate and solubility of the Grignard reagent. numberanalytics.comrsc.org However, the higher boiling point of THF can also promote the undesirable elimination side reaction with tertiary alkyl halides. Therefore, a careful balance must be struck when selecting the solvent system. Recent studies have also explored greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can sometimes outperform traditional solvents in suppressing side reactions like Wurtz coupling. rsc.orgrsc.org
Table 1: Properties of Common Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Notes |
| Diethyl Ether | 34.6 | 4.3 | Classic solvent, good for many reactions. numberanalytics.com |
| Tetrahydrofuran (THF) | 66 | 7.5 | Higher boiling point, can increase reaction rates. numberanalytics.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Greener alternative, can suppress Wurtz coupling. rsc.orgrsc.org |
| Toluene | 111 | 2.4 | Used for higher temperature reactions. numberanalytics.com |
A significant hurdle in Grignard reagent synthesis is the passivating layer of magnesium oxide that coats the surface of the magnesium metal, inhibiting the reaction. stackexchange.com Several strategies have been developed to activate the magnesium surface and initiate the reaction.
Mechanical Activation: Methods such as crushing the magnesium turnings in situ, vigorous stirring, or sonication can physically break the oxide layer, exposing fresh, reactive magnesium. stackexchange.comresearchgate.net
Activating Agents: Chemical activation is a widely used and effective approach. stackexchange.com
Iodine: A small crystal of iodine is often added to the reaction mixture. It reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. stackexchange.comresearchgate.net
1,2-Dibromoethane: This is a popular activating agent as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue that the activation is successful. The other product, magnesium bromide, is innocuous to the Grignard reaction. stackexchange.com
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help to initiate the reaction. stackexchange.com
Diisobutylaluminum hydride (DIBAH): This has been shown to be a reliable activating agent, allowing for the initiation of Grignard reagent formation at lower temperatures, which is particularly beneficial for thermally sensitive tertiary alkyl halides. acs.orgresearchgate.net
Rieke Magnesium: This is a highly reactive form of magnesium prepared by the reduction of a magnesium salt, which can circumvent the need for activation. stackexchange.comunl.edu
Table 2: Common Magnesium Activating Agents
| Activating Agent | Mechanism of Action | Observable Sign of Activation |
| Iodine | Etches the magnesium oxide layer by forming magnesium iodide. stackexchange.comresearchgate.net | Disappearance of the purple iodine color. |
| 1,2-Dibromoethane | Reacts with magnesium to expose fresh metal surface. stackexchange.com | Evolution of ethylene gas bubbles. stackexchange.com |
| Diisobutylaluminum hydride (DIBAH) | Activates the magnesium surface, allowing for lower initiation temperatures. acs.orgresearchgate.net | Temperature rise in the reaction mixture. acs.org |
Alternative Preparation Routes for Sterically Hindered Grignard Reagents
The challenges associated with the direct synthesis of sterically hindered Grignard reagents have led to the development of alternative preparative methods.
Transmetalation involves the reaction of a more reactive organometallic compound, such as an organolithium species, with a less electropositive metal salt, like a magnesium halide. This method can be particularly useful for preparing Grignard reagents that are difficult to synthesize directly. For instance, an organolithium compound can be prepared from an organic halide and then reacted with magnesium bromide to yield the desired Grignard reagent. The use of iPrMgCl·LiCl has been shown to facilitate halogen-magnesium exchange reactions under mild conditions, tolerating a variety of functional groups. researchgate.netclockss.org
The Barbier reaction offers an alternative to the pre-formation of the Grignard reagent. wikipedia.orgnrochemistry.com In this one-pot procedure, the alkyl halide, the carbonyl substrate, and the metal (such as magnesium) are all combined in the reaction vessel. wikipedia.org The organomagnesium species is generated in situ and immediately reacts with the carbonyl compound. wikipedia.orgnrochemistry.com This can be advantageous for preparing unstable organometallic reagents that cannot be isolated or stored. wikipedia.org Nickel-catalyzed Barbier-type reactions have been developed that allow for the coupling of unactivated alkyl halides, including tertiary ones, with various carbonyl derivatives under mild conditions. rsc.orgrsc.org
Use of Highly Active Magnesium
Highly active magnesium, often referred to as Rieke Magnesium, provides a significant advantage in the synthesis of Grignard reagents from challenging substrates. organic-chemistry.org This form of magnesium is a fine, black, highly reactive powder, which is typically prepared by the reduction of a magnesium salt, such as magnesium chloride (MgCl₂), with an alkali metal like potassium or lithium in an ethereal solvent like tetrahydrofuran (THF). unl.eduunl.edu A catalyst, such as naphthalene (B1677914) or potassium iodide, is often used to facilitate the reduction. unl.eduorgsyn.org
The primary benefit of using highly active magnesium is its large, oxide-free surface area, which allows for the oxidative addition to organic halides to occur under much milder conditions than with conventional magnesium turnings. researchgate.net For instance, reactions that would typically require elevated temperatures or chemical activators can often proceed at very low temperatures, sometimes as low as -78 °C. organic-chemistry.orgresearchgate.net This low-temperature reactivity is particularly advantageous for creating thermally unstable Grignard reagents or those containing sensitive functional groups. organic-chemistry.orgcmu.edu
The preparation of 1,1-dimethylpropylmagnesium bromide would involve the reaction of 2-bromo-2-methylbutane with a slurry of the freshly prepared active magnesium in THF. The high reactivity of the magnesium ensures a rapid and efficient reaction, even with the sterically encumbered tertiary bromide, minimizing potential side reactions such as elimination.
Table 1: General Parameters for the Preparation and Use of Highly Active Magnesium (Rieke Magnesium)
| Parameter | Description | Source(s) |
|---|---|---|
| Precursor Salt | Anhydrous Magnesium Chloride (MgCl₂) or Magnesium Bromide (MgBr₂) | unl.eduorgsyn.org |
| Reducing Agent | Alkali Metals (e.g., Potassium, Lithium, Sodium) | unl.eduorgsyn.org |
| Solvent | Anhydrous Tetrahydrofuran (THF) is commonly used. | unl.edu |
| Catalyst | Naphthalene (electron carrier) or Potassium Iodide (KI) | unl.eduorgsyn.org |
| Reaction Temperature | Can be effective at temperatures as low as -78°C. | organic-chemistry.orgresearchgate.net |
| Key Advantage | Enables Grignard formation from unreactive or sensitive halides and at low temperatures. | organic-chemistry.orgorgsyn.org |
Quantitative Analysis and Quality Control of this compound Solutions
The utility of a this compound solution in any synthetic application is critically dependent on its precise concentration and purity. Because Grignard reagents can degrade via hydrolysis or oxidation, accurate quantification of the active species is essential for stoichiometry control in subsequent reactions. researchgate.netpsu.edu A variety of methods, ranging from classic titrations to modern spectroscopic techniques, are employed for this purpose, often within a robust quality control framework.
Industrial production of Grignard reagents typically operates under stringent quality systems, such as ISO-9001 compliance, to ensure consistency and reliability. grignardin.com This involves a comprehensive approach including the evaluation and verification of raw materials, documented manufacturing protocols, and rigorous testing of the final product. grignardin.com
Quantitative Analysis Methods:
Several analytical techniques are available for the determination of Grignard reagent concentration.
Titration Methods: Titration is a common and established method for quantifying Grignard reagents.
Acid-Base Titration: A classic approach involves reacting an aliquot of the Grignard solution with a known excess of standard acid, followed by back-titration of the unreacted acid. researchgate.net A more refined "double-titration" method can distinguish the active Grignard reagent from its basic hydrolysis byproducts. psu.edu
Thermometric Titration: This technique monitors the temperature change during the reaction of the Grignard reagent with a titrant like isopropyl alcohol. psu.edu The endpoint is identified by a distinct change in the rate of temperature increase. psu.edu
Potentiometric Titration: A robust method has been developed using the reaction with 2-butanol (B46777) in THF, with the endpoint determined potentiometrically using a platinum electrode. nih.govresearchgate.net This method has been validated for a wide range of Grignard reagents and provides excellent precision. nih.gov
Spectroscopic Methods: Modern process analytical technology (PAT) often utilizes spectroscopic methods for real-time, in-situ monitoring.
NMR Spectroscopy: Online Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated into an automated synthesis system to monitor the formation and concentration of the Grignard reagent in real time. nih.gov This allows for dynamic control over the reaction, ensuring optimal conditions and precise concentration management. researchgate.net
Near-Infrared (NIR) Spectroscopy: Inline NIR spectroscopy is used to monitor and control continuous Grignard reactions. acs.org By building a robust chemometric model, it can quantify reactants and products in real time, allowing for precise dosing and maximizing yield while minimizing impurities. researchgate.netacs.org
UV-Vis Spectrophotometry: A differential spectrophotometric method involves reacting the Grignard reagent with an excess of a ketone, such as acetophenone. The concentration of the active Grignard species is determined by measuring the decrease in the ketone's absorbance at a specific wavelength. psu.edu
The selection of a particular method depends on the required accuracy, the available equipment, and whether real-time process control is necessary.
Table 2: Comparison of Quantitative Analysis Methods for Grignard Reagents
| Method | Principle | Advantages | Disadvantages | Source(s) |
|---|---|---|---|---|
| Potentiometric Titration | Reaction with an alcohol (e.g., 2-butanol) monitored by a potential change. | High precision and accuracy; applicable to various Grignard reagents. | Requires specific electrode and non-aqueous electrolyte. | nih.govresearchgate.net |
| Thermometric Titration | Enthalpy of reaction with an alcohol is measured. | Simple procedure; can be automated. | Less specific than other methods if multiple exothermic reactions can occur. | psu.edu |
| Spectrophotometry (UV-Vis) | Measures change in absorbance of a reagent (e.g., acetophenone) after reaction. | Selective for the active Grignard reagent. | Can be sensitive to interfering substances that absorb at the analytical wavelength. | psu.edu |
| Online NMR | Real-time measurement of nuclear magnetic resonance signals of species in solution. | Provides detailed structural information; allows for real-time process control. | High instrument cost; complex data analysis. | nih.gov |
| Inline NIR | Real-time measurement of near-infrared spectra of the reaction mixture. | Fast, non-destructive, suitable for process control. | Requires development of robust chemometric models. | researchgate.netacs.org |
Iii. Reaction Mechanisms and Reactivity Profiles
Reactivity of 1,1-Dimethylpropylmagnesium Bromide with Diverse Electrophiles
The synthetic utility of this compound is demonstrated by its reactions with a variety of electrophilic functional groups.
The addition of this compound to carbonyl compounds is a cornerstone of its application, leading to the formation of various types of alcohols and other functional groups.
Aldehydes and Ketones: The reaction with aldehydes and ketones provides a direct route to secondary and tertiary alcohols, respectively. The bulky tert-amyl group adds to the carbonyl carbon, and subsequent hydrolysis yields the corresponding alcohol. For example, the reaction with benzaldehyde (B42025) would yield 1-phenyl-2,2-dimethylbutan-1-ol.
Esters: The reaction of Grignard reagents with esters typically involves a double addition. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a ketone intermediate, which is generally more reactive than the starting ester. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup. vedantu.comudel.edudoubtnut.com Therefore, the reaction of this compound with an ester like ethyl acetate (B1210297) would be expected to yield 3,3,4,4-tetramethylhexan-3-ol.
Amides: The reaction with amides, such as N,N-dimethylformamide (DMF), can be used to synthesize aldehydes. The Grignard reagent adds to the carbonyl group of the amide to form a tetrahedral intermediate. This intermediate is stable at low temperatures and upon workup, it hydrolyzes to form an aldehyde. nih.gov For instance, reacting this compound with DMF would produce 2,2-dimethylbutanal.
| Electrophile | Expected Product with this compound | Product Class |
| Benzaldehyde | 1-Phenyl-2,2-dimethylbutan-1-ol | Secondary Alcohol |
| 2-Pentanone | 3,4,4-Trimethylhexan-3-ol | Tertiary Alcohol |
| Ethyl acetate | 3,3,4,4-Tetramethylhexan-3-ol | Tertiary Alcohol |
| N,N-Dimethylformamide | 2,2-Dimethylbutanal | Aldehyde |
Grignard reagents, including this compound, react with epoxides in a nucleophilic ring-opening reaction. This reaction is a valuable method for forming carbon-carbon bonds and extending a carbon chain by two atoms, resulting in the formation of an alcohol.
The reaction proceeds via an SN2-type mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring. chegg.com In the case of unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom. For example, the reaction of this compound with propylene (B89431) oxide would primarily yield 4,4-dimethylhexan-2-ol (B13611733) after acidic workup.
| Electrophile | Expected Major Product with this compound | Product Class |
| Ethylene (B1197577) oxide | 3,3-Dimethylpentan-1-ol | Primary Alcohol |
| Propylene oxide | 4,4-Dimethylhexan-2-ol | Secondary Alcohol |
Reactivity Towards Nitriles and Formation of Ketone Intermediates
The reaction of this compound with nitriles provides a valuable route for the synthesis of ketones. The mechanism involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. ucalgary.calibretexts.org This addition breaks the carbon-nitrogen pi bond, leading to the formation of a nitrogen-magnesium halide salt of an imine. ucalgary.calibretexts.org
This intermediate imine salt is stable under the anhydrous reaction conditions and does not react further with another equivalent of the Grignard reagent. ucalgary.ca The desired ketone is only liberated upon subsequent aqueous acidic workup (hydrolysis) of the imine intermediate. ucalgary.camasterorganicchemistry.com This two-step process, where the ketone is formed after the Grignard reagent has been consumed, prevents the common side reaction of nucleophilic addition to the ketone product, which is a significant advantage of this method. ucalgary.ca
It is important to note that nitriles are generally less reactive towards Grignard reagents than more polarized carbonyl compounds like aldehydes and ketones. ucalgary.ca The reaction kinetics are typically second-order, being first-order in both the Grignard reagent and the nitrile. masterorganicchemistry.com The use of solvents like benzene (B151609) with a stoichiometric equivalent of ether has been reported to increase the yield of ketones from the Grignard reaction with nitriles compared to using ether alone. masterorganicchemistry.com
The general mechanism is as follows:
Nucleophilic Addition: The 1,1-dimethylpropyl carbanion attacks the nitrile carbon, forming an imine salt. ucalgary.ca
Hydrolysis: Addition of aqueous acid protonates the nitrogen, forming an iminium ion. libretexts.org Water then attacks the iminium carbon, and after a series of proton transfers, the nitrogen is eliminated as ammonia, yielding the final ketone product. libretexts.org
Carbon-Halogen and Carbon-Heteroatom Bond Transformations
This compound can participate in several important bond transformation reactions, notably magnesium-halogen exchange and reactions involving carbon-heteroatom bonds.
Magnesium-Halogen Exchange: This process involves the transfer of the magnesium atom from a pre-formed Grignard reagent to an organic halide. wikipedia.org While isopropylmagnesium halides are commonly used for this purpose, the principle applies to other Grignard reagents. wikipedia.orgharvard.edu The reaction is an equilibrium process, driven by the relative stability of the Grignard reagents involved. It is particularly useful for preparing functionalized Grignard reagents from aryl or vinyl halides that may not readily form via direct oxidative addition to magnesium metal. harvard.educmu.edu The reactivity of the organic halide in this exchange follows the order of C-I > C-Br > C-Cl, reflecting the bond strengths. stackexchange.comlibretexts.org
Carbon-Heteroatom Bond Reactions: A significant reaction in this category is the ring-opening of epoxides. This compound, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring. masterorganicchemistry.com This reaction proceeds via an S(_N)2 mechanism, leading to the opening of the three-membered ring. Due to the steric bulk of the 1,1-dimethylpropyl group, the attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield an alcohol. masterorganicchemistry.com
In some cases, Grignard reagents can also participate in coupling reactions with organic halides in the presence of a suitable metal catalyst, leading to the formation of a new carbon-carbon bond. wikipedia.org
Other Electrophilic Functional Groups
The reactivity of this compound extends to a variety of other electrophilic functional groups, making it a versatile reagent in organic synthesis.
Aldehydes and Ketones: As a strong nucleophile, it readily adds to the carbonyl carbon of aldehydes and ketones. masterorganicchemistry.com Reaction with an aldehyde, followed by an acidic workup, yields a secondary alcohol. libretexts.org With ketones, the same reaction sequence produces a tertiary alcohol. libretexts.org
Esters: The reaction with esters is more complex, typically involving a double addition. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. This ketone is generally more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com The final product, after hydrolysis, is a tertiary alcohol where two of the alkyl groups attached to the carbinol carbon originate from the Grignard reagent. masterorganicchemistry.com
Carbon Dioxide: this compound can react with solid carbon dioxide (dry ice) in an ether solvent. libretexts.org The nucleophilic Grignard reagent adds to the electrophilic carbon of CO(_2) to form a magnesium carboxylate salt. Subsequent protonation with aqueous acid yields a carboxylic acid, specifically 2,2-dimethylbutanoic acid. masterorganicchemistry.comlibretexts.org
Steric and Electronic Factors Governing Reaction Outcomes
Influence of 1,1-Dimethylpropyl Group Steric Bulk on Reaction Selectivity
The 1,1-dimethylpropyl group, also known as the tert-amyl group, is characterized by significant steric bulk due to the quaternary carbon atom bonded to the magnesium. This steric hindrance is a dominant factor that governs the selectivity and outcome of its reactions. numberanalytics.com
In reactions with prochiral or cyclic carbonyl compounds, the bulky Grignard reagent will preferentially attack from the less sterically hindered face of the molecule, a principle known as steric approach control. nih.gov For instance, in additions to substituted cyclic ketones, the reagent will approach the carbonyl group from the side opposite to the larger substituents to minimize steric repulsion in the transition state. This effect is crucial in controlling the diastereoselectivity of the reaction.
The steric bulk also dictates regioselectivity in reactions with molecules containing multiple electrophilic sites. For example, in the S(_N)2 ring-opening of unsymmetrically substituted epoxides, the 1,1-dimethylpropyl group will selectively attack the less substituted carbon atom, as this pathway has a lower activation energy due to reduced steric clash. masterorganicchemistry.com
| Substrate Type | Predicted Outcome with this compound | Governing Principle |
|---|---|---|
| Unsymmetrical Epoxides | Attack at the least sterically hindered carbon | Steric Approach Control masterorganicchemistry.com |
| Prochiral Ketones | Diastereoselective addition from the less hindered face | Steric Hindrance nih.gov |
| Substrates with multiple electrophilic sites | Preferential reaction at the most accessible site | Regioselectivity due to steric bulk |
Competition Between Addition, Enolization, and Reduction Pathways
For sterically hindered Grignard reagents like this compound, the desired nucleophilic addition to a carbonyl group faces competition from two alternative reaction pathways: enolization (acting as a base) and reduction. The dominant pathway is determined by the structure of both the Grignard reagent and the carbonyl substrate, as well as the reaction conditions.
1,2-Addition: This is the standard nucleophilic attack at the carbonyl carbon. It is favored with unhindered carbonyl compounds like aldehydes and some ketones. masterorganicchemistry.com
Enolization (Deprotonation): If the carbonyl substrate possesses acidic protons on the α-carbon, the bulky Grignard reagent can act as a strong base and abstract a proton, leading to the formation of an enolate. This pathway is particularly significant with hindered ketones where the carbonyl carbon is sterically shielded from nucleophilic attack. The steric bulk of the 1,1-dimethylpropyl group enhances its basic character relative to its nucleophilicity in such cases.
Reduction: When the Grignard reagent possesses a hydrogen atom on a β-carbon relative to the magnesium atom, it can reduce the carbonyl group to an alcohol. This occurs via a six-membered cyclic transition state (a Meerwein–Ponndorf–Verley-type reduction), where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon. This compound has β-hydrogens and thus can act as a reducing agent, especially with sterically hindered ketones where direct addition is disfavored.
The balance between these three competing pathways is a critical consideration in synthetic planning.
| Pathway | Description | Favored By |
|---|---|---|
| Addition | Nucleophilic attack at the carbonyl carbon. | Unhindered substrates (e.g., aldehydes). masterorganicchemistry.com |
| Enolization | Grignard reagent acts as a base, abstracting an α-proton. | Sterically hindered ketones with acidic α-protons. |
| Reduction | Hydride transfer from the Grignard's β-carbon to the carbonyl carbon. | Sterically hindered ketones and a Grignard reagent with β-hydrogens. |
Role of Solvent, Temperature, and Additives in Reaction Kinetics and Mechanism
The conditions under which a Grignard reaction is performed have a profound impact on its rate, yield, and mechanistic pathway. Solvent, temperature, and additives are critical parameters that must be carefully controlled.
Solvent: Grignard reagents are typically prepared and used in aprotic ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com These solvents are crucial for several reasons. They solvate and stabilize the magnesium center of the Grignard reagent through Lewis acid-base interactions, which is essential for its formation and solubility. wikipedia.orgnumberanalytics.com The solvent also influences the position of the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent (2 RMgX ⇌ R(_2)Mg + MgX(_2)). The nature of the solvent can affect the aggregation state and reactivity of the organomagnesium species in solution. numberanalytics.com
Temperature: Temperature control is vital for the success of Grignard reactions. numberanalytics.com The formation of the Grignard reagent itself is an exothermic process that can be difficult to initiate but can proceed uncontrollably once started. researchgate.net Subsequent reactions are often conducted at low to moderate temperatures (from -78 °C to room temperature) to manage the reaction rate and improve selectivity. cmu.edunumberanalytics.com Lower temperatures generally suppress side reactions such as enolization, reduction, and decomposition of thermally sensitive intermediates. numberanalytics.comresearchgate.net For instance, the preparation of functionalized Grignard reagents that contain sensitive groups like esters or nitriles often requires temperatures as low as -78 °C to prevent the reagent from reacting with these functionalities. cmu.eduresearchgate.net
Additives: The addition of certain salts can significantly modify the reactivity and selectivity of Grignard reagents. Lithium chloride (LiCl) is a commonly used additive that can break up polymeric Grignard aggregates, leading to more reactive monomeric species. sigmaaldrich.com This results in an increased rate and efficiency, particularly in magnesium-halogen exchange reactions. sigmaaldrich.com Other additives, such as catalysts, are essential for specific transformations like C-C coupling reactions with organic halides. wikipedia.org
| Parameter | Role and Effect | Typical Conditions/Examples |
|---|---|---|
| Solvent | Stabilizes the Grignard reagent; influences Schlenk equilibrium and reactivity. numberanalytics.com | Diethyl ether, Tetrahydrofuran (THF) numberanalytics.com |
| Temperature | Controls reaction rate and selectivity; minimizes side reactions. numberanalytics.com | -78 °C to 0 °C for sensitive substrates. cmu.edunumberanalytics.com |
| Additives | Enhance reactivity and rate; enable specific transformations. sigmaaldrich.com | LiCl for accelerating exchange reactions. sigmaaldrich.com |
Iv. Applications in Organic Synthesis for Complex Molecule Construction
Formation of Carbon-Carbon Bonds with 1,1-Dimethylpropylmagnesium Bromide
The primary application of this compound lies in its ability to form new carbon-carbon bonds through nucleophilic addition to carbonyl compounds and other electrophilic carbons. taylorandfrancis.commasterorganicchemistry.com This reactivity is fundamental to the assembly of complex organic molecules from simpler precursors. taylorandfrancis.commasterorganicchemistry.com
A significant use of this compound is in the synthesis of tertiary alcohols that feature a quaternary carbon atom. nih.govlibretexts.orglibretexts.org This is accomplished through its reaction with ketones. masterorganicchemistry.comlibretexts.orglibretexts.org The nucleophilic tert-amyl group attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a new carbon-carbon bond. youtube.comyoutube.com Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. youtube.comyoutube.com The steric bulk of the 1,1-dimethylpropyl group is directly incorporated into the product, creating a sterically congested quaternary center.
The reaction of this compound with esters also produces tertiary alcohols with quaternary carbons. libretexts.org In this case, two equivalents of the Grignard reagent are required. The first equivalent adds to the ester to form a ketone intermediate, which is not isolated but immediately reacts with a second equivalent of the Grignard reagent to give the tertiary alcohol after workup. libretexts.org
Table 1: Synthesis of Tertiary Alcohols using this compound
| Ketone/Ester Substrate | Product | Key Feature |
| Acetone | 2,3,3-Trimethyl-2-butanol | Formation of a quaternary carbon |
| Acetophenone | 2-Phenyl-3,3-dimethyl-2-butanol | Incorporation of an aryl group |
| Ethyl acetate (B1210297) | 2,3,3-Trimethyl-2-butanol | Double addition to an ester |
The significant steric hindrance of the 1,1-dimethylpropyl group makes this Grignard reagent particularly effective for constructing molecules with highly congested carbon frameworks. nih.govnih.gov When other, less hindered nucleophiles might lead to undesired side reactions or fail to react altogether, the bulky nature of this compound can drive the reaction towards the desired sterically demanding product. This is especially valuable in the synthesis of natural products and their analogs, where the creation of specific, sterically crowded stereocenters is often a key challenge. nih.gov The presence of a quaternary center can impart beneficial properties to bioactive molecules, such as increased metabolic stability and conformational rigidity. nih.govnih.gov
In molecules containing multiple reactive sites (polyfunctional substrates), achieving selectivity for a specific functional group is a common synthetic challenge. The steric properties of this compound can be exploited to achieve high regioselectivity and chemoselectivity. For instance, in a substrate containing both a ketone and a less sterically accessible aldehyde, the Grignard reagent may selectively react with the aldehyde due to easier access. Conversely, its strong basicity can be used to selectively deprotonate a specific acidic proton in the presence of other electrophilic centers that are sterically shielded. The high reactivity of Grignard reagents can sometimes lead to a lack of selectivity; however, in certain cases, the steric bulk of the tert-amyl group can enhance chemoselectivity in complex molecules. nih.gov
Stereoselective Alkylation and Arylation Reactions
Beyond the simple formation of carbon-carbon bonds, this compound is a key reagent in stereoselective synthesis, where the three-dimensional arrangement of atoms in a molecule is precisely controlled.
When this compound reacts with a chiral substrate, such as a ketone or aldehyde containing a nearby stereocenter, the existing chirality of the substrate can influence the direction of nucleophilic attack. This can lead to the preferential formation of one diastereomer over the other. This process, known as substrate-controlled diastereoselection, is a cornerstone of asymmetric synthesis. The bulky nature of the 1,1-dimethylpropyl group often enhances the steric interactions that govern this selectivity, leading to higher diastereomeric ratios. For example, in the addition to chiral α-alkoxy ketones, the stereochemical outcome can sometimes be predicted by models that account for chelation between the Grignard reagent's magnesium atom and the oxygen atoms of the substrate. However, the high reactivity of some Grignard reagents can sometimes lead to lower selectivity than predicted. nih.govnih.gov Nevertheless, for sterically hindered ketones, high diastereoselectivity can be achieved. nih.gov
Table 2: Diastereoselective Addition of Grignard Reagents to Chiral Ketones
| Chiral Ketone | Grignard Reagent | Major Diastereomer |
| Chiral α-alkoxy ketone | This compound | Diastereomer A (Predicted by chelation control) |
| Chiral cyclic ketone | This compound | Diastereomer B (Favored due to steric approach control) |
To achieve enantioselectivity in reactions with prochiral substrates (molecules that can be converted into a chiral product), chemists often employ chiral auxiliaries or chiral ligands. nih.govbeilstein-journals.org
A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. beilstein-journals.orgosi.lv It directs the attack of the nucleophile, such as this compound, to one of the two faces of the prochiral center, leading to the formation of a single diastereomer. beilstein-journals.orgosi.lv The auxiliary is then removed, yielding an enantiomerically enriched product. Evans oxazolidinones and Ellman's tert-butanesulfinamide are examples of powerful chiral auxiliaries used for this purpose. osi.lvyale.edursc.org
Alternatively, chiral ligands can be used in catalytic amounts to control the enantioselectivity of the reaction. nih.govnih.govmmu.ac.uk The chiral ligand coordinates to the magnesium center of the Grignard reagent, creating a chiral environment that biases the addition to one enantiotopic face of the substrate. mmu.ac.uknih.gov This approach is highly desirable as it minimizes the use of stoichiometric amounts of chiral material. mmu.ac.uk While the development of highly enantioselective catalytic additions of Grignard reagents has been challenging due to their high reactivity, significant progress has been made, often involving the use of additives like titanium alkoxides or copper salts in conjunction with chiral ligands. mmu.ac.uknih.gov
Control of Remote Stereocenters in this compound-Mediated Reactions
The ability to control the stereochemistry of centers distant from the initial site of reaction, known as remote stereocontrol, represents a significant challenge in asymmetric synthesis. This control is crucial for establishing the correct relative and absolute stereochemistry in acyclic and large ring systems found in many complex natural products. The stereochemical outcome of a reaction is determined by the energy difference between diastereomeric transition states. A sterically demanding reagent can amplify these energy differences, thereby favoring the formation of one diastereomer over another.
While the concept is well-established, specific and well-documented examples of this compound being used explicitly to control remote stereocenters are not extensively reported in peer-reviewed literature. However, the inherent properties of this bulky Grignard reagent allow for a discussion of its theoretical potential in this context.
Theoretical Principles and Potential Applications:
The primary mechanism by which a bulky reagent like this compound could exert remote stereocontrol is through steric hindrance that dictates the trajectory of its approach to a substrate. In a molecule containing a reactive site (e.g., a carbonyl group) and a remote stereocenter, the substrate may adopt several conformations. The bulky Grignard reagent will preferentially attack from the least hindered face, forcing the substrate into a transition state conformation that minimizes steric clashes. This conformational restriction can, in turn, orient the remote parts of the molecule in a predictable manner, thus influencing the stereochemistry at a distant position.
For instance, in the addition to a chiral aldehyde or ketone that possesses a flexible carbon chain with a stereocenter, the tert-amyl group would demand significant space. This could lock the substrate into a specific conformation to accommodate the reagent, thereby transmitting the stereochemical information from the existing center to the newly formed one with higher fidelity than a smaller Grignard reagent might achieve.
It is noteworthy that in some complex systems, such as certain triterpenes, the stereoselectivity of Grignard reagent additions has been observed to be only slightly affected by the steric bulk of the nucleophile. mdpi.com This indicates that the efficacy of remote stereocontrol is highly substrate-dependent and can be influenced by other factors like chelation or the intrinsic conformational biases of the substrate itself.
Strategic Utility in Natural Product Synthesis and Fine Chemical Production
Chemoselectivity as a Non-Nucleophilic Base:
One of the most important strategic applications of sterically hindered Grignard reagents is their use as strong, non-nucleophilic bases. wikipedia.org Many complex substrates contain both electrophilic sites (like ketones or esters) and acidic protons (like alcohols, thiols, or α-protons to a carbonyl). Less hindered Grignard reagents often react unselectively, leading to a mixture of nucleophilic addition products and deprotonation products.
Due to its steric bulk, this compound can have difficulty approaching a sterically shielded electrophilic carbon center. However, it can readily access and abstract an acidic proton. This differential reactivity allows it to function as a chemoselective base, generating a magnesium enolate or alkoxide without competing nucleophilic attack. This strategy is critical for avoiding undesired side reactions and improving the yield of the intended transformation. A related bulky reagent, di-tert-butylmagnesium, has been noted for its utility as a reactive, non-nucleophilic base for the deprotonation of ketones. researchgate.net
Minimizing Side Reactions in Nucleophilic Additions:
When used as a nucleophile, the bulky nature of this compound can also be a strategic advantage. In reactions with ketones that are prone to enolization, smaller Grignard reagents can act as bases, deprotonating the α-carbon and reducing the yield of the desired alcohol addition product. The steric hindrance of the tert-amyl group can suppress this enolization pathway, favoring 1,2-addition to the carbonyl.
Applications in Fine Chemical and Pharmaceutical Industries:
Grignard reagents are foundational tools in the fine chemical, agrochemical, and pharmaceutical industries for the construction of complex molecular frameworks. researchgate.netaskiitians.com Sterically hindered Grignard reagents like this compound are valuable for the synthesis of highly substituted molecules, including tertiary alcohols that are common motifs in active pharmaceutical ingredients and specialty materials. Its use allows for the precise introduction of a sterically demanding tert-amyl group, a structural feature that can be important for tuning the biological activity or material properties of a target molecule.
The table below summarizes the key strategic applications of this compound in organic synthesis.
| Strategic Application | Description | Synthetic Advantage |
| Chemoselective Base | Acts as a strong base to deprotonate acidic functional groups without attacking sterically hindered electrophiles like ketones. | Avoids side reactions, improves yield and predictability in multifunctional substrates. |
| Steric Director | Its large size can block one face of a substrate, directing other reactants or intramolecular processes to the opposite face. | Enhances diastereoselectivity in certain addition and cyclization reactions. |
| Suppression of Enolization | In reactions with ketones, its steric bulk disfavors the abstraction of α-protons, promoting nucleophilic 1,2-addition. | Increases the yield of tertiary alcohol products and minimizes byproduct formation. |
| Introduction of Bulky Groups | Serves as a direct method to install a sterically demanding tert-amyl group onto a molecular scaffold. | Useful for synthesizing highly substituted compounds and for structure-activity relationship studies in medicinal chemistry. |
While specific applications in the total synthesis of highly complex natural products like laulimalide (B1674552) or bistramide A are not prominently detailed in the literature, the fundamental properties of this compound secure its place as a valuable strategic reagent for tackling specific challenges in modern organic synthesis.
V. Catalytic Reactions Involving 1,1 Dimethylpropylmagnesium Bromide
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. The use of sterically hindered Grignard reagents like 1,1-dimethylpropylmagnesium bromide in these reactions is challenging but offers a direct route to the formation of quaternary carbon centers.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net For a Grignard reagent like this compound to participate in a Negishi-type reaction, it is first transmetalated to the corresponding organozinc species. This "softening" of the organometallic reagent can improve its functional group tolerance compared to the more reactive Grignard reagent. researchgate.net
The general catalytic cycle for a palladium-catalyzed Negishi coupling begins with the oxidative addition of the organic halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. researchgate.net
While specific examples detailing the use of this compound in Negishi couplings are not extensively documented in readily available literature, the principles of using hindered secondary alkylzinc halides are applicable. Key challenges include suppressing β-hydride elimination from the alkyl group once it is transferred to the palladium center. nih.gov The choice of ligand on the palladium catalyst is crucial in promoting the desired reductive elimination over this competing pathway. nih.gov For instance, in the coupling of secondary alkylzinc halides with aryl bromides and chlorides, specialized biaryldialkylphosphine ligands have been developed to effectively promote the reductive elimination step relative to β-hydride elimination. nih.gov
A related palladium-catalyzed process involves the addition of zinc halide additives to a Grignard reagent. This in-situ generation of a more reactive species for transmetalation has been shown to be effective for the cross-coupling of cyclopropylmagnesium bromide with aryl bromides, a process that can be extended to other alkyl Grignard reagents. organic-chemistry.orgorganic-chemistry.org
Iron-catalyzed cross-coupling reactions have gained prominence as a more economical and environmentally benign alternative to palladium- and nickel-catalyzed methods. researchgate.netacs.org These reactions are particularly effective for coupling alkyl Grignard reagents that possess β-hydrogens, a class to which this compound belongs. researchgate.net
The mechanism of iron-catalyzed cross-coupling is complex and can involve various iron species. nih.gov In many cases, the reaction is thought to proceed through the formation of an ate-complex, such as [Fe(MgX)₂], which then undergoes oxidative addition with the organic halide, followed by reductive elimination. nih.gov For alkyl Grignards, a key challenge is to prevent homo-coupling and β-hydride elimination. mdpi.com The use of additives like N-methyl-2-pyrrolidone (NMP) or specific ligands can be crucial for achieving high yields and selectivity. mdpi.com
While detailed studies specifically employing this compound are sparse, research on other bulky Grignard reagents provides insight. For example, iron-catalyzed cross-coupling of aryl chlorobenzenesulfonates with various alkyl Grignard reagents, including those with β-hydrogens, has been successfully demonstrated. mdpi.com These reactions often proceed under mild conditions with high chemoselectivity.
Nickel-catalyzed Kumada coupling is a well-established method for the cross-coupling of Grignard reagents with organic halides. organic-chemistry.org The use of tertiary alkylmagnesium halides, such as this compound and the closely related tert-butylmagnesium chloride, has been a subject of significant research. A major hurdle in these reactions is the propensity for the tertiary alkyl group to isomerize via β-hydride elimination. nih.govnih.gov
Recent advancements have demonstrated that with the appropriate choice of nickel catalyst and ligands, the cross-coupling of tertiary alkyl Grignard reagents with aryl bromides and triflates can be achieved with high efficiency and minimal isomerization. nih.govnih.govorganic-chemistry.org N-heterocyclic carbene (NHC) ligands have been particularly effective in promoting the desired coupling. nih.govnih.gov Interestingly, it has also been shown that a ligand-free system can be effective under optimized conditions, suggesting a radical-based mechanism involving a Ni(I)-Ni(III) catalytic cycle.
| Catalyst/Ligand | Electrophile | Grignard Reagent | Yield (%) | Reference |
| NiCl₂·(H₂O)₁.₅ / IPr | 2-Bromonaphthalene | t-BuMgCl | 77 | organic-chemistry.org |
| NiCl₂·(H₂O)₁.₅ / IPr | 4-Bromoanisole | t-BuMgCl | 90 | nih.gov |
| NiCl₂·(H₂O)₁.₅ (ligand-free) | 2-Bromonaphthalene | t-BuMgCl | 70 | |
| NiCl₂·(H₂O)₁.₅ / IPr | 3-Bromopyridine | t-BuMgCl | 85 | organic-chemistry.org |
| Table showing selected examples of Nickel-catalyzed Kumada coupling of tertiary Grignard reagents with aryl bromides. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, t-BuMgCl is a close structural analog to this compound. |
Copper-catalyzed transformations involving Grignard reagents are also prevalent. While less common for direct cross-coupling with hindered alkyl Grignards, copper catalysts are widely used in conjugate addition reactions. The mechanism is believed to involve the formation of a copper-ate complex, which then delivers the alkyl group to the electrophile.
The catalytic cycles of cross-coupling reactions involving hindered Grignard reagents like this compound are often dominated by the competition between reductive elimination and β-hydride elimination. nih.gov After transmetalation of the tertiary alkyl group to the transition metal center (e.g., Pd, Ni), the resulting intermediate can either reductively eliminate with the other organic partner to form the desired product (a quaternary carbon center) or undergo β-hydride elimination to form an alkene and a metal-hydride species. This often leads to isomerized byproducts. nih.gov
For nickel-catalyzed Kumada couplings, the choice of ligand and even the hydration state of the nickel salt can significantly influence the outcome. nih.govnih.gov The use of bulky N-heterocyclic carbene (NHC) ligands is thought to promote reductive elimination by sterically crowding the metal center. Some studies propose a Ni(I)-Ni(III) catalytic cycle, particularly in ligand-free systems, which may proceed through radical intermediates. This pathway can circumvent the traditional β-hydride elimination route from a Ni(II) intermediate.
In iron-catalyzed systems, the nature of the active catalytic species is still a subject of debate, with various low-valent iron complexes and ate-complexes proposed. nih.gov The steric bulk of the Grignard reagent can influence the structure and reactivity of these intermediates. nih.gov
Catalytic Asymmetric Reactions Facilitated by this compound
The use of Grignard reagents in catalytic asymmetric reactions allows for the formation of chiral centers. This compound, despite its steric bulk, can be employed in such transformations, typically in conjugate addition reactions to prochiral acceptors.
A notable example is the copper-catalyzed asymmetric conjugate addition of Grignard reagents to alkenyl-substituted aromatic N-heterocycles. nih.gov These reactions, which are of interest for the synthesis of medicinally relevant compounds, can be performed with high enantioselectivity using a chiral diphosphine ligand. nih.gov While the specific use of this compound may not be explicitly detailed, the methodology is shown to be applicable to a range of linear, branched, and cyclic alkyl Grignard reagents. nih.gov The success of these reactions relies on activating the N-heterocyclic substrate with a Lewis acid, which enhances its reactivity towards the copper-alkyl intermediate. nih.gov
Another area of application is the catalytic asymmetric addition of Grignard reagents to carbonyl compounds to produce chiral alcohols. rug.nl Titanium-based catalysts with chiral ligands have shown promise in this area, although the high reactivity of Grignard reagents can make achieving high enantioselectivity challenging due to the competing non-catalyzed background reaction. rug.nl
Role as a Reducing Agent or Base in Catalytic Systems
Due to its steric hindrance, this compound can act as a non-nucleophilic base. In this capacity, it can be used to deprotonate substrates or other species within a catalytic cycle without engaging in nucleophilic attack. For instance, Grignard reagents can act as bases in reactions where a metal alkoxide is the active catalyst, by regenerating the catalyst through deprotonation.
Furthermore, Grignard reagents are inherently reducing agents and can be involved in the reduction of the transition metal pre-catalyst to its active lower oxidation state. For example, in many nickel- and iron-catalyzed cross-coupling reactions, the Grignard reagent reduces the Ni(II) or Fe(III) salt to the active Ni(0) or a low-valent iron species, respectively, to initiate the catalytic cycle. acs.org
Vi. Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of 1,1-Dimethylpropylmagnesium Bromide Structure and Reactivity
Quantum chemical calculations, particularly those based on density functional theory (DFT), have become a cornerstone in understanding the fundamental properties of Grignard reagents. These methods provide a detailed picture of the electronic structure and bonding, and can be used to predict reaction pathways and transition states.
Electronic Structure Analysis and Bonding Characterization
The bonding in this compound is characterized by a highly polar covalent bond between the carbon atom of the tert-amyl group and the magnesium atom. This polarity results in a significant partial negative charge on the carbon and a partial positive charge on the magnesium, rendering the organic group strongly nucleophilic and basic. Computational studies on similar Grignard reagents have shown that the nature of the Mg-C and Mg-X (where X is a halogen) bonds is crucial for their stability and reactivity. gmu.edu
The electronic structure of this compound is significantly influenced by the steric bulk of the tert-amyl group. This steric hindrance can affect the bond lengths and angles around the magnesium center. Quantum chemical calculations can precisely model these geometric parameters. For instance, calculations on related systems have shown that increasing steric bulk can lead to longer Mg-C bonds, which may influence the reagent's reactivity.
Table 1: Representative Calculated Bond Lengths for Grignard Reagents
| Bond | Typical Calculated Bond Length (Å) |
| Mg-C | 2.15 - 2.25 |
| Mg-Br | 2.40 - 2.50 |
| C-C (tert-amyl) | 1.53 - 1.55 |
Note: The values presented are illustrative and based on general computational studies of Grignard reagents. Specific values for this compound would require dedicated calculations.
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving Grignard reagents. For sterically hindered reagents like this compound, computational studies can help to differentiate between possible reaction pathways, such as nucleophilic addition and single-electron transfer (SET) mechanisms.
The calculation of transition state energies allows for the prediction of reaction barriers, providing insights into the kinetics of a reaction. For the addition of this compound to a carbonyl compound, for example, quantum chemical calculations can model the approach of the Grignard reagent to the carbonyl carbon, the formation of the new C-C bond, and the breaking of the carbonyl π-bond. Recent computational studies have been instrumental in shedding light on these complex processes. nih.gov
Molecular Dynamics Simulations of Grignard Reaction Environments
While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations offer a way to study the behavior of Grignard reagents in a realistic solution environment. rsc.org MD simulations can model the dynamic interactions between the Grignard reagent, solvent molecules, and other species in solution over time. nih.govarxiv.orgpsu.edunih.gov
For this compound, MD simulations can provide insights into the solvation shell structure. The ether solvent molecules (such as diethyl ether or tetrahydrofuran) coordinate to the magnesium center, and the number and arrangement of these solvent molecules can significantly impact the reagent's reactivity. The bulky tert-amyl group will influence how solvent molecules can approach and coordinate to the magnesium.
Computational Insights into Solvent Effects and Aggregation Phenomena
The nature of the solvent plays a critical role in the behavior of Grignard reagents. rsc.orgresearchgate.netnih.gov Computational studies have been employed to understand how different solvents influence the Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its dialkylmagnesium and magnesium dihalide counterparts.
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is highly dependent on the coordinating ability of the solvent. rsc.org For a sterically hindered Grignard reagent like this compound, the equilibrium may be shifted due to the steric demands of the tert-amyl group.
Furthermore, Grignard reagents are known to form various aggregates in solution, such as dimers, trimers, and larger clusters. Computational modeling can help to elucidate the structures of these aggregates and their relative stabilities. nih.gov The formation of aggregates can have a profound effect on the reactivity of the Grignard reagent, as the accessibility of the nucleophilic carbon is altered.
Correlation of Computational Predictions with Experimental Observations for Hindered Grignard Reagents
A key aspect of computational chemistry is the ability to correlate theoretical predictions with experimental findings. For hindered Grignard reagents, computational studies can help to explain experimentally observed phenomena, such as diastereoselectivity in reactions with chiral substrates. nih.gov
By modeling the transition states of different reaction pathways, computational methods can predict the stereochemical outcome of a reaction. These predictions can then be compared with experimental results, providing a powerful means of validating and refining the computational models. nih.gov For instance, computational studies have successfully explained the "halide effect," where the nature of the halogen in the Grignard reagent influences the diastereoselectivity of the reaction. nih.gov
Vii. Advanced Methodologies and Process Intensification
Continuous Flow Synthesis of 1,1-Dimethylpropylmagnesium Bromide
Continuous flow chemistry offers a paradigm shift from traditional batch processing. By conducting reactions in a continuously flowing stream through a reactor, it provides superior control over reaction parameters, leading to improved safety and product quality.
Microreactors, with their high surface-area-to-volume ratio, are exceptionally well-suited for the generation of Grignard reagents. This characteristic facilitates rapid heat exchange, which is crucial for managing the significant exothermicity of the reaction between magnesium metal and 2-bromo-2-methylbutane (B1582447). The small internal volumes of microreactors inherently limit the amount of hazardous material present at any given moment, significantly enhancing the safety profile of the synthesis.
Key Features of Microreactors in Grignard Synthesis:
| Feature | Advantage for this compound Synthesis |
| High Surface-Area-to-Volume Ratio | Enables efficient heat dissipation, preventing thermal runaways. |
| Rapid Mixing | Ensures homogeneous reaction conditions, minimizing side reactions. |
| Small Internal Volume | Enhances safety by reducing the quantity of energetic material. |
| Precise Residence Time Control | Allows for fine-tuning of the reaction to maximize yield and purity. |
The primary challenge in synthesizing this compound is controlling the potent exotherm. In conventional batch reactors, localized hot spots can develop, leading to degradation of the Grignard reagent and the formation of byproducts such as Wurtz coupling products. Flow chemistry systems, particularly those employing microreactors, offer unparalleled temperature control. This precise management of heat not only prevents thermal runaways but also suppresses the formation of impurities, resulting in a cleaner product stream and higher yields. The ability to maintain a stable and optimal temperature profile throughout the synthesis is a key advantage of continuous flow processing.
Solvent-Minimization and Alternative Solvents in Grignard Chemistry
Traditionally, Grignard reactions are conducted in volatile ethers like diethyl ether or tetrahydrofuran (B95107) (THF). While effective, these solvents pose significant fire and explosion hazards. Research into solvent minimization and the use of alternative solvents aims to improve the environmental and safety profile of these reactions. High-boiling point ethers, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, are gaining traction as greener alternatives. Additionally, studies have explored the use of solvent-free or high-concentration conditions, particularly in flow chemistry systems, which can significantly reduce solvent waste.
Green Chemistry Principles Applied to this compound Reactions
Green Chemistry Metrics Improvement in Flow Synthesis:
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Reduced byproduct formation through precise temperature and stoichiometry control. |
| Safer Solvents and Auxiliaries | Exploration and use of high-boiling point and bio-derived ethers. |
| Energy Efficiency | Improved heat transfer reduces energy consumption for cooling. |
| Real-time Analysis for Pollution Prevention | Integration of Process Analytical Technology (PAT) to monitor and control the reaction. |
Development of Robust and Scalable Synthetic Procedures
The transition from laboratory-scale discovery to industrial-scale production requires the development of robust and scalable synthetic procedures. Continuous flow technology has proven to be highly scalable. The numbering-up or parallelization of microreactors allows for a seamless increase in production capacity without the need for extensive re-optimization of reaction conditions. This approach avoids the common challenges associated with scaling up batch reactors, such as changes in heat and mass transfer characteristics. The integration of Process Analytical Technology (PAT) into continuous flow systems enables real-time monitoring and control of critical process parameters, ensuring consistent product quality and process robustness at any scale.
Viii. Conclusion and Future Research Perspectives
Summary of Key Academic Contributions in 1,1-Dimethylpropylmagnesium Bromide Research
This compound, also known as tert-amylmagnesium bromide, is a tertiary alkyl Grignard reagent characterized by significant steric bulk around the nucleophilic carbon atom. Its academic contributions are primarily centered on its role as a highly stereoselective reagent and as a strong, non-nucleophilic base in specific applications.
Key research findings have highlighted its utility in:
Asymmetric Synthesis: The steric hindrance of this compound is a critical factor in controlling the stereochemistry of its additions to prochiral carbonyl compounds. Its bulky nature can favor addition to the less hindered face of a ketone or aldehyde, leading to the formation of one stereoisomer in preference to another.
Selective Deprotonation: In situations where a less hindered Grignard reagent might act as a nucleophile, this compound often functions as a base, abstracting a proton. This is particularly useful in the generation of specific enolates from ketones or in deprotonating acidic C-H bonds without competing nucleophilic attack.
Mechanistic Studies: The behavior of sterically hindered reagents like this compound has been instrumental in probing the mechanisms of Grignard reactions. The competition between nucleophilic addition and reduction of the carbonyl substrate is more pronounced with bulky Grignard reagents. Furthermore, its reactions have contributed to the understanding of the single electron transfer (SET) mechanism, which can be favored by sterically demanding reagents. acs.orgwikipedia.org
The table below summarizes the primary applications and the role of steric hindrance in the utility of this compound.
| Application Area | Role of Steric Hindrance | Typical Outcome |
| Asymmetric Induction | Directs attack to the less sterically crowded face of an electrophile. | Formation of specific stereoisomers of tertiary alcohols. |
| Selective Base | Hinders approach to electrophilic carbon centers, favoring proton abstraction. | Generation of enolates or deprotonation of other acidic protons. |
| Mechanistic Probes | Exaggerates the effects of steric bulk on reaction pathways. | Provides insight into the competition between nucleophilic addition, reduction, and SET pathways. |
Unresolved Challenges and Open Questions
Despite more than a century of study, significant questions regarding the fundamental nature and reactivity of Grignard reagents, especially hindered ones, remain. acs.org
The Schlenk Equilibrium: Grignard reagents in solution exist as a complex mixture of species governed by the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂). For hindered reagents like this compound, the position of this equilibrium and the precise reactivity of each species (the alkylmagnesium halide, the dialkylmagnesium, and the magnesium halide) are not fully understood. acs.org The bulk of the alkyl group significantly influences the equilibrium, but predictive models are still lacking.
Mechanism Ambiguity (Polar vs. Radical): The mechanism of the Grignard reaction is not always a straightforward polar nucleophilic addition. acs.org A competing single electron transfer (SET) pathway is often proposed, leading to a radical intermediate. wikipedia.org The factors that dictate the operative mechanism are complex, but steric hindrance in the Grignard reagent or the substrate is known to favor the SET pathway. acs.org Fully predicting which pathway will dominate for a given hindered reagent and substrate remains a significant challenge.
Aggregation and Solution Structure: The exact structure of Grignard reagents in solution is often more complex than the simple monomeric "RMgX" formula suggests. They can form various aggregates (dimers, trimers, etc.), and the nature of this aggregation is influenced by the solvent, concentration, and the steric bulk of the alkyl group. How these different aggregates affect the reactivity and selectivity of hindered reagents is an active area of investigation.
The following table outlines these key challenges.
| Challenge | Description | Key Unanswered Question for Hindered Reagents |
| Schlenk Equilibrium | The dynamic equilibrium between RMgX, R₂Mg, and MgX₂ in solution. | How does the steric bulk of the 'R' group (e.g., 1,1-dimethylpropyl) quantitatively affect the position of the equilibrium and the relative reactivity of each species? |
| Polar vs. Radical (SET) Mechanism | The reaction can proceed via a two-electron nucleophilic addition or a one-electron transfer. | Can we predict with certainty whether a hindered Grignard reaction will proceed via a polar or radical pathway based on the structures of the reactants? acs.org |
| Solution Structure & Aggregation | Grignard reagents can exist as monomers, dimers, and higher-order aggregates in solution. | What are the dominant aggregate structures for hindered reagents in common ethereal solvents, and what is their specific contribution to the overall reaction outcome? |
Future Directions in Fundamental and Applied Research on Hindered Organomagnesium Reagents
Future research in the field of hindered organomagnesium reagents is poised to address the aforementioned challenges and expand their synthetic utility.
Development of Novel Reagents and Catalytic Systems: There is a continuous drive to develop new reagents with enhanced properties. This includes the creation of "Turbo-Grignard" reagents, which are mixed lithium-magnesium species (e.g., RMgCl·LiCl), that often exhibit higher reactivity and solubility. strath.ac.uk For hindered reagents, such formulations could potentially overcome low reactivity in certain applications. Additionally, the development of chiral ligands that can coordinate to the magnesium center and direct the stereochemical outcome of reactions involving achiral hindered Grignards is a promising area for asymmetric synthesis. nih.govrsc.org
Advanced Preparation and Reaction Techniques: The traditional method of preparing Grignard reagents in ether solvents has limitations. Mechanochemistry, which involves the synthesis of reagents by ball milling in the absence of bulk solvents, is an emerging green chemistry technique. thieme-connect.comthieme-connect.com Applying this to the formation of hindered Grignard reagents could offer advantages in terms of safety, sustainability, and potentially accessing novel reactivity. mdpi.comnih.gov Furthermore, the use of continuous flow chemistry can allow for better control over reaction temperature and time, which is particularly beneficial for managing the high reactivity and potential side reactions of organometallic intermediates. nih.gov
Expanding Applications in Materials Science and Complex Synthesis: While traditionally used for small molecule synthesis, the unique properties of hindered Grignard reagents could be leveraged in new areas. Their potential as initiators or modifiers in polymer synthesis is an area ripe for exploration. In complex molecule and pharmaceutical synthesis, the development of more selective and predictable hindered reagents could enable the construction of sterically congested quaternary carbon centers, which are common motifs in bioactive natural products but are notoriously difficult to synthesize. numberanalytics.com
The table below summarizes these future research avenues.
| Future Direction | Focus Area | Potential Impact |
| Novel Reagents & Catalysis | "Turbo-Grignard" reagents, chiral ligands, mixed-metal reagents. | Increased reactivity, enhanced solubility, and predictable control over stereochemistry in asymmetric synthesis. strath.ac.uknih.gov |
| Advanced Methodologies | Mechanochemistry (ball milling), continuous flow synthesis. | Greener, safer, and more scalable synthetic processes; potential for novel reactivity. thieme-connect.comnih.gov |
| New Applications | Polymer chemistry, materials science, synthesis of complex natural products. | Creation of new materials with tailored properties and more efficient pathways to valuable and complex molecules. numberanalytics.comnumberanalytics.com |
Q & A
Q. What are the optimal synthetic protocols for preparing 1,1-dimethylpropylmagnesium bromide, and how do activation methods influence reaction efficiency?
Methodological Answer: The synthesis of Grignard reagents like this compound typically involves magnesium activation in anhydrous tetrahydrofuran (THF) under inert atmospheres. Key steps include:
- Magnesium Activation: Pre-drying magnesium turnings with LiCl (to remove surface oxides) and initiating reactivity with 1,2-dibromoethane ().
- Controlled Addition: Dropwise addition of 1-bromo-1,1-dimethylpropane to activated magnesium in THF at reflux (40–60°C).
- Purity Control: Post-synthesis titration with iodine or 1,10-phenanthroline to quantify active Mg content.
Q. Table 1: Comparison of Activation Methods
| Initiator | Reaction Time (h) | Yield (%) | Purity (mol/L) | Reference |
|---|---|---|---|---|
| 1,2-Dibromoethane | 2.5 | 85–90 | 1.2–1.5 | |
| Iodine | 3.0 | 80–85 | 1.0–1.3 |
Q. How should researchers handle and store this compound to minimize decomposition and ensure safety?
Methodological Answer:
- Handling: Use Schlenk lines or gloveboxes to maintain inert conditions (Ar/N₂). Avoid moisture exposure, which triggers violent hydrolysis (HBr release) ().
- Storage: Stabilize in THF at –20°C under argon. Shelf life is typically 1–2 weeks.
- PPE Requirements: Chemical-resistant gloves (nitrile), face shields, and flame-retardant lab coats. For spills, neutralize with dry sand or vermiculite before ethanol quenching ().
Q. What spectroscopic and analytical techniques are recommended for characterizing this Grignard reagent?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR in deuterated THF (δ 0.8–1.5 ppm for Mg-bound alkyl groups; absence of free alkyl bromide at δ 3.0–3.5 ppm) ().
- Titration: Use 0.1 M HCl in dioxane for active Mg determination. Endpoint detection via pH or colorimetric indicators ().
Advanced Research Questions
Q. What mechanistic insights explain the nucleophilic reactivity of this compound in cross-coupling reactions?
Methodological Answer: The steric bulk of the 1,1-dimethylpropyl group directs regioselectivity in additions. For example:
Q. How do decomposition pathways impact reaction scalability, and what mitigation strategies exist?
Methodological Answer:
Q. Table 2: Decomposition Kinetics at Varying Temperatures
| Temperature (°C) | Half-life (h) | Major Byproduct |
|---|---|---|
| 25 | 48 | Mg(OH)Br |
| 40 | 12 | HBr + Alkane |
| 60 | 2 | Polymerized THF |
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
Methodological Answer:
Q. What contradictions exist in literature regarding its stability under inert vs. ambient conditions?
Methodological Answer:
- Conflict: Some studies recommend –20°C storage (), while others report stability at 0°C for short-term use (). Resolution lies in impurity profiling via GC-MS to identify trace hydrolysis products ().
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
